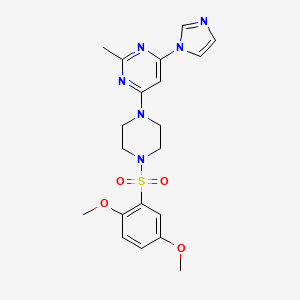

4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine

Beschreibung

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a methyl group at position 2, an imidazole moiety at position 6, and a piperazine ring at position 4 linked to a 2,5-dimethoxyphenylsulfonyl group. The sulfonyl-piperazine and imidazole-pyrimidine motifs are common in drug discovery, often contributing to binding affinity and solubility .

Eigenschaften

IUPAC Name |

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-yl-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-15-22-19(13-20(23-15)25-7-6-21-14-25)24-8-10-26(11-9-24)31(27,28)18-12-16(29-2)4-5-17(18)30-3/h4-7,12-14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGCZPQKITFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine.

Substitution with Imidazole: The imidazole ring is introduced via a nucleophilic substitution reaction, often using imidazole and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF

Biologische Aktivität

4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and a sulfonyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of 408.47 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized to modulate various biological pathways by binding to these targets, influencing their activity in a way that may be beneficial for therapeutic applications.

Biological Activities

Research indicates that compounds similar to 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antibacterial properties against various pathogens. For example, compounds derived from imidazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Compounds containing imidazole rings have been investigated for their anticancer properties. Research has indicated that they can induce apoptosis in cancer cells through various mechanisms .

- CYP450 Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, a related compound was found to inactivate CYP2D6 significantly, indicating potential implications for drug-drug interactions .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of imidazole derivatives, compounds were tested against S. aureus and E. coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, showcasing their potential as antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 8 |

| B | E. coli | 16 |

Study 2: Antitumor Activity

In another study focused on the antitumor effects of imidazole derivatives, it was found that one compound induced apoptosis in cancer cell lines at concentrations of 10 µM after 24 hours of treatment.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| C | HeLa | 10 |

| D | MCF-7 | 15 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported by Andleeb Amin (Figs. 95–97), share key pharmacophoric elements but differ in substituents and core scaffolds. Below is a detailed analysis:

Table 1: Structural Comparison

Key Differences

Core Scaffold: The target compound uses a pyrimidine core, whereas analogs in Figs. 95–97 employ benzimidazole or bibenzimidazole scaffolds.

Substituent Chemistry :

- The sulfonyl-piperazine group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to ATP pockets in kinases. In contrast, analogs in Figs. 96–97 feature ethoxy or alkyne groups, which prioritize solubility over target affinity .

- The 2-methylpyrimidine substituent in the target compound reduces metabolic degradation compared to unsubstituted analogs, a feature absent in the cited figures.

Biological Activity :

- While the target compound’s imidazole-pyrimidine hybrid structure suggests dual kinase and cytochrome P450 modulation, the benzimidazole analogs (Figs. 95–97) are more associated with DNA-targeted mechanisms (e.g., topoisomerase inhibition) due to their planar aromatic systems .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis requires multi-step protocols, including Suzuki coupling for imidazole installation and sulfonylation for piperazine functionalization. This contrasts with the one-pot benzimidazole condensations used for Figs. 95–97 .

- Pharmacokinetic Data: No in vivo data are available for the target compound. 96 (LogP ~2.1) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example:

Sulfonylation : React piperazine with 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate.

Pyrimidine functionalization : Couple the sulfonylated piperazine to a pre-functionalized pyrimidine bearing a methyl group and imidazole moiety via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80°C).

Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control to avoid side reactions, and stoichiometric ratios .

Q. Optimization Table :

| Step | Key Variables | Optimal Conditions | Yield (%) |

|---|---|---|---|

| Sulfonylation | Solvent (DCM vs. THF), temperature | DCM, 0–5°C | 75–85 |

| Coupling | Base (K₂CO₃ vs. NaH), reaction time | K₂CO₃, 12–16 h | 60–70 |

Q. How can the molecular structure of this compound be confirmed using spectroscopic and computational methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on characteristic shifts:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet).

- Imidazole protons: δ 7.2–8.0 ppm (singlet for N–H).

- Pyrimidine methyl group: δ 2.1–2.3 ppm (singlet).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₄N₆O₄S) with <5 ppm error.

- DFT Calculations : Compare experimental IR/Raman spectra with computational predictions to validate sulfonyl and aromatic ring vibrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the sulfonyl group or imidazole) affect bioactivity in kinase inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Replace 2,5-dimethoxyphenyl with 4-chlorophenyl (): Observe reduced kinase affinity due to steric hindrance.

- Substitute imidazole with pyrazole (): Alters hydrogen-bonding interactions with ATP-binding pockets.

- Experimental Design :

- Use in vitro kinase assays (e.g., EGFR, CDK2) with IC₅₀ determination via fluorescence polarization.

- Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How can contradictions in reported bioactivity data (e.g., antiproliferative vs. no effect) be resolved across different cell lines?

- Methodological Answer :

- Assay Standardization :

Cell line selection : Compare epithelial (HeLa) vs. hematopoietic (K562) models to assess tissue-specific effects.

Proliferation assay conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 h).

- Mechanistic Profiling :

- Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to distinguish cytostatic vs. cytotoxic effects.

- Validate target engagement using cellular thermal shift assays (CETSA) .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore Modeling : Map key features (sulfonyl acceptor, imidazole donor) against databases like ChEMBL.

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) over 100 ns to assess stability.

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements (DMSO vs. aqueous buffer) for this compound?

- Methodological Answer :

- Solubility Protocols :

| Method | Conditions | Result (mg/mL) |

|---|---|---|

| Shake-flask (DMSO) | 25°C, 24 h | 12.5 ± 1.2 |

| PBS (pH 7.4) | 37°C, 48 h | 0.8 ± 0.1 |

- Mitigation : Use co-solvents (e.g., 5% PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility for in vivo studies .

Methodological Tools for Mechanistic Studies

Q. What techniques are recommended for elucidating the compound’s mechanism of action in neurodegenerative models?

- Methodological Answer :

- In vitro : Primary neuron cultures treated with Aβ₁₋₄₂ oligomers; measure tau phosphorylation (pT231 antibody) via ELISA.

- In vivo : Transgenic mouse models (e.g., APP/PS1) dosed at 10 mg/kg/day for 4 weeks; assess cognitive performance via Morris water maze.

- Omics Integration : RNA-seq to identify dysregulated pathways (e.g., PI3K-Akt) and validate via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.